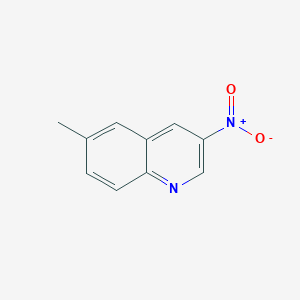

6-Methyl-3-nitroquinoline

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Synthetic and Medicinal Chemistry

The quinoline scaffold, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal and pharmaceutical chemistry. nih.govnih.govbohrium.commdpi.com Its versatile structure serves as a cornerstone for the development of a wide array of therapeutic agents, demonstrating a remarkable range of pharmacological activities. nih.govorientjchem.org Quinoline derivatives have been extensively investigated and developed as anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antioxidant agents. nih.govnih.govmdpi.com

The significance of this scaffold is underscored by its presence in numerous established drugs. nih.gov For instance, the quinoline core is central to antimalarial drugs like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer treatments like camptothecin. rsc.org The ability of the quinoline nucleus to be readily functionalized allows chemists to design and synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. orientjchem.org Researchers continue to explore quinoline-based molecules for new therapeutic applications, with several candidates currently in clinical trials for various diseases. nih.gov This sustained interest highlights the quinoline motif as a perpetual and multipurpose tool in modern drug discovery and synthetic chemistry. nih.govresearchgate.net

Overview of Nitroquinoline Derivatives within Heterocyclic Chemistry Research

Within the vast family of quinoline compounds, nitroquinoline derivatives represent a particularly important subclass in heterocyclic chemistry research. nih.govontosight.ai The introduction of a nitro (NO₂) group onto the quinoline framework significantly influences the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which activates the quinoline ring system for various chemical transformations. nih.govmdpi.com

The synthesis of nitroquinolines can be achieved through several routes, including the direct nitration of a quinoline ring or by employing nitrated precursors in cyclization reactions, such as the Skraup synthesis. nih.goviipseries.orgbrieflands.com The position of the nitro group is crucial and dictates the subsequent reactivity. For example, the presence of a nitro group can facilitate nucleophilic aromatic substitution of hydrogen (SNArH), a powerful method for direct C-C or C-N bond formation. mdpi.com

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to an amino group (NH₂), providing a gateway to a vast array of further derivatization, including the synthesis of amides, sulfonamides, and fused heterocyclic systems. ontosight.aievitachem.com This reactivity makes nitroquinolines key intermediates in the synthesis of more complex, biologically active molecules. ontosight.aiatlantis-press.com Research has demonstrated their utility as building blocks for compounds with potential applications as anticancer and antimicrobial agents. ontosight.airesearchgate.net

Research Rationale and Focused Perspectives on 6-Methyl-3-nitroquinoline in Chemical Science

The compound this compound is a specific derivative that combines the features of the quinoline scaffold with the activating and functional properties of a nitro group, along with a methyl substituent. While research focusing exclusively on this compound is specialized, its chemical value is primarily recognized in its role as a key intermediate and building block in synthetic chemistry.

The structure of this compound provides distinct points for chemical modification. The nitro group at the 3-position activates the ring and can be chemically transformed, most commonly via reduction to the corresponding 6-methyl-3-aminoquinoline. This amino derivative serves as a precursor for constructing more elaborate molecular architectures. The methyl group at the 6-position also influences the electronic properties and provides a potential site for oxidation or other transformations.

The strategic importance of the this compound framework is highlighted by research on structurally related compounds. For example, derivatives like 4-chloro-6-methoxy-2-methyl-3-nitroquinoline have been synthesized as crucial intermediates for developing potent PI3K/mTOR inhibitors, which are a class of anticancer agents. atlantis-press.comresearchgate.net This indicates that the 6-methyl-3-nitro-substituted quinoline core is a valuable template for accessing molecules with significant therapeutic potential. The rationale for its use in chemical science is therefore centered on its utility in the multi-step synthesis of complex, high-value molecules for medicinal chemistry and materials science research.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₀H₈N₂O₂ | nih.gov |

| Molecular Weight | 188.18 g/mol | nih.gov |

| CAS Number | 90771-02-1 | nih.gov |

| Canonical SMILES | CC1=CC2=CC(=CN=C2C=C1)N+[O-] | nih.gov |

| InChIKey | BCEDHAHNUIVETH-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-3-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7-2-3-10-8(4-7)5-9(6-11-10)12(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEDHAHNUIVETH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC(=CN=C2C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Transformations of 6 Methyl 3 Nitroquinoline

Transformations Centered on the Nitro Group

Reductive Pathways of Nitroquinolines to Aminoquinolines

The reduction of the nitro group to a primary amine is one of the most fundamental and synthetically valuable transformations for nitroquinolines. This conversion yields the corresponding aminoquinolines, which are crucial intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Various methodologies have been developed to achieve this reduction, ranging from classical metal-based reagents to modern catalytic systems.

The use of metals in acidic media is a well-established method for the reduction of aromatic nitro compounds. Stannous chloride (SnCl₂) and elemental iron (Fe) are commonly employed for this purpose due to their reliability and cost-effectiveness.

Stannous Chloride (SnCl₂): The reduction of nitroarenes using SnCl₂ in the presence of a strong acid, typically concentrated hydrochloric acid, is a classic synthetic procedure. The mechanism involves a series of single-electron transfers from the Sn(II) ion, which is oxidized to Sn(IV). frontiersin.org This method is often favored for its compatibility with other functional groups that might be sensitive to catalytic hydrogenation. frontiersin.org For nitroquinolines, this reaction proceeds under mild conditions and can provide the corresponding aminoquinolines in high yields, often exceeding 85%. google.com However, the use of stoichiometric amounts of the tin salt results in moderate to poor atom economy and generates significant tin-based waste, which can be difficult to remove and poses environmental concerns. frontiersin.org

Iron (Fe): Reduction with iron powder in the presence of an acid (such as HCl or acetic acid) is a widely used alternative. youtube.com This method is advantageous due to the low cost and environmental benignity of iron. The reaction is heterogeneous and proceeds via electron transfer from the iron surface to the nitro group. Recent advancements include the use of highly active commercial grades of iron powder, such as carbonyl iron powder (CIP), which can facilitate the reduction efficiently in aqueous media. wikipedia.org Iron-based systems have proven to be highly chemoselective, effectively reducing the nitro group while preserving other sensitive functionalities like halogens, carbonyls, and nitriles. youtube.comgoogle.com In direct comparisons, iron powder has often been found to be superior to stannous chloride in terms of yield, ease of purification, and tolerance of functional groups. google.com

| Parameter | Stannous Chloride (SnCl₂) | Iron (Fe) Powder |

|---|---|---|

| Reagent/Conditions | SnCl₂·2H₂O in strong acid (e.g., HCl), often in ethanol. google.com | Fe powder with a catalytic amount of acid (e.g., HCl, acetic acid) in a protic solvent. youtube.comwikipedia.org |

| Mechanism | Homogeneous reaction involving electron transfer from Sn(II) to the nitro group. frontiersin.org | Heterogeneous reaction involving electron transfer from the metal surface. youtube.com |

| Advantages | Good functional group tolerance; mild conditions. frontiersin.orggoogle.com | High chemoselectivity; low cost; environmentally friendly; simple workup. wikipedia.orggoogle.com |

| Disadvantages | Poor atom economy; generates problematic tin waste; can be exothermic. frontiersin.org | Relatively long reaction times in some cases; heterogeneous nature can require efficient stirring. youtube.com |

Catalytic hydrogenation offers a cleaner and more efficient alternative to metal-acid reductions. These methods utilize a catalyst, typically a transition metal, to facilitate the reaction of the nitro group with a hydrogen source.

Catalytic Hydrogenation: This process involves the use of molecular hydrogen (H₂) in the presence of a heterogeneous catalyst. The most common catalysts for this transformation are palladium on carbon (Pd/C) and Raney nickel. wikipedia.orgwikipedia.org These catalysts are highly efficient, allowing the reaction to proceed under mild temperatures and pressures. wikipedia.org The reduction of the nitro group is generally a facile process and occurs with high chemoselectivity, leaving the aromatic quinoline (B57606) rings intact. For example, 5-nitroquinoline (B147367) has been successfully reduced to 5-aminoquinoline (B19350) with yields over 85% using a palladium catalyst and H₂. rasayanjournal.co.in Raney nickel is also a highly active and robust catalyst for the hydrogenation of various functional groups, including nitro groups. mdpi.comorganic-chemistry.org

Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) is a valuable alternative that avoids the need for pressurized H₂ gas, enhancing laboratory safety. bohrium.com In this technique, hydrogen is generated in situ from a donor molecule. Commonly used hydrogen donors include ammonium (B1175870) formate, formic acid, and hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C. bohrium.comresearchgate.net CTH methods are known for their excellent chemoselectivity and tolerance of a wide array of functional groups. bohrium.com The reaction conditions are typically mild, and the process is generally clean and efficient. google.com

| Method | Catalyst | Hydrogen Source | Key Features |

|---|---|---|---|

| Catalytic Hydrogenation | Palladium on Carbon (Pd/C) | H₂ gas | High activity and selectivity; widely used in industry. wikipedia.org |

| Catalytic Hydrogenation | Raney Nickel | H₂ gas | Cost-effective, highly active, stable catalyst. organic-chemistry.org |

| Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Ammonium formate, Formic acid | Avoids use of H₂ gas; high chemoselectivity. bohrium.comresearchgate.net |

| Transfer Hydrogenation | Co-Zn/N-C materials | Formic acid | Non-noble metal catalyst with good activity and stability. google.com |

In biological systems, the reduction of nitroaromatic compounds is catalyzed by a variety of enzymes known as nitroreductases. mdpi.com These enzymes play a critical role in the metabolism of nitro-containing xenobiotics. The reduction is a multi-step process that proceeds through several key intermediates.

The enzymatic reduction of a nitro group involves a total of six electrons to form the final amino product. The reaction is typically sequential, with two electrons being added at each stage. masterorganicchemistry.com The process is initiated by a two-electron reduction of the parent nitro compound (Ar-NO₂) to a nitroso intermediate (Ar-NO). rsc.org This is followed by a further two-electron reduction to form an N-hydroxylamino derivative (Ar-NHOH). rsc.org The final step is the two-electron reduction of the hydroxylamine (B1172632) to the corresponding amine (Ar-NH₂).

Oxygen-insensitive (Type I) nitroreductases, which are flavoenzymes, are primarily responsible for this pathway. organic-chemistry.org However, under certain conditions, the hydroxylamino intermediate can be the final product of the enzymatic reaction, as some enzymes are unable to catalyze the final reduction step. nih.gov

A specific study on the enzymatic conversion of 6-nitroquinoline (B147349) using the xanthine/xanthine oxidase system under hypoxic (low oxygen) conditions demonstrated its conversion to 6-aminoquinoline. acs.org During this process, the formation of the 6-hydroxylaminoquinoline intermediate was identified. Additionally, an unexpected azoxy compound was observed, which likely forms from the condensation of the nitroso and hydroxylamino intermediates during the reaction or workup. acs.org

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing capacity of the nitro group deactivates the quinoline ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the positions ortho and para to the nitro group.

Vicarious Nucleophilic Substitution (VNS) is a specific type of SNAr where a hydrogen atom, rather than a conventional leaving group like a halogen, is replaced by a nucleophile. researchgate.net The reaction is a powerful tool for the C-H functionalization of electron-deficient aromatic systems, including nitroquinolines.

The mechanism of VNS involves the attack of a carbanion, which bears a leaving group (Y) at the carbanionic center, on an electron-deficient position of the nitroquinoline ring. This addition forms a negatively charged σ-complex (a Meisenheimer-type adduct). Subsequently, a base removes a proton from the complex, and this is followed by the β-elimination of the leaving group (as HY) to form an anion of the substituted product. A final protonation step during acidic workup yields the neutral product and restores aromaticity.

For nitroquinolines, the substitution occurs at the activated positions ortho or para to the nitro group. In the case of 6-methyl-3-nitroquinoline, the nitro group at the 3-position activates the C-2 and C-4 positions for nucleophilic attack. Studies on 3-nitroquinoline (B96883) have shown that VNS reactions can be sterically hindered at the C-4 position due to its location between the nitro group and the fused benzene (B151609) ring. This suggests that for this compound, VNS reactions may preferentially occur at the C-4 position, though steric factors must be considered. Research on 6-nitroquinoline has demonstrated that it readily undergoes nucleophilic substitution of the hydrogen at the C-5 position, which is ortho to the nitro group. wikipedia.org Similarly, 5- and 8-nitroquinolines also react at the ortho position. wikipedia.org These findings highlight the general applicability of VNS for the direct functionalization of the nitroquinoline scaffold.

Cine-Substitution Reactions in Nitroquinolone Systems

Cine-substitution is a fascinating and somewhat uncommon nucleophilic aromatic substitution reaction where the incoming nucleophile occupies a position adjacent to the one vacated by the leaving group. In the realm of nitroquinolines, this reactivity is particularly pronounced in highly activated systems. While specific examples detailing the cine-substitution of this compound are not extensively documented, the behavior of analogous compounds, such as 1-methyl-3,6,8-trinitro-2-quinolone, offers significant insights into this reaction pathway. arkat-usa.org

The unusual reactivity of 1-methyl-3,6,8-trinitroquinolone results in the cine-substitution of the 3-nitro group, with an incoming nucleophile attacking the C4 position. arkat-usa.org This transformation is rationalized by the high degree of electron deficiency in the quinoline ring system, induced by the presence of multiple nitro groups. The proposed mechanism for such reactions often involves the initial addition of the nucleophile to an electron-deficient carbon, followed by the elimination of the leaving group from an adjacent carbon, often proceeding through a benzyne-like intermediate or a series of addition-elimination steps. youtube.comyoutube.com The formation of a strained benzyne (B1209423) intermediate is a key feature of many cine-substitution reactions. youtube.com

The general mechanism for a nucleophilic cine-substitution can be initiated by electrophilic pre-activation of the aromatic system, which facilitates the initial nucleophilic attack. researchgate.net In the context of this compound, the nitro group strongly activates the quinoline ring towards nucleophilic attack. It is plausible that under specific conditions with potent nucleophiles, this compound could undergo cine-substitution, with the nucleophile attacking the C4 position and subsequent elimination of the nitro group from C3, although this remains a subject for further experimental verification.

Reactions with Active Methylene (B1212753) Compounds in Nitroquinoline Frameworks

The electron-deficient nature of the nitroquinoline framework makes it an excellent substrate for reactions with carbanions generated from active methylene compounds. These reactions provide a powerful tool for the formation of new carbon-carbon bonds and the elaboration of the quinoline scaffold. Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are readily deprotonated to form stabilized carbanions.

Common active methylene compounds that react with nitroaromatic systems include malononitrile (B47326) and diethyl malonate. researchgate.netmdpi.com The reaction typically proceeds via a Michael-type addition of the carbanion to the electron-poor aromatic ring, followed by subsequent transformations.

In the case of this compound, the reaction with an active methylene compound, such as diethyl malonate, in the presence of a base, would be expected to proceed via nucleophilic attack at a position activated by the nitro group. The likely course of the reaction involves the initial formation of a Meisenheimer-type adduct, which can then either rearomatize through the loss of a hydride ion (requiring an oxidant) or undergo further intramolecular reactions.

| Active Methylene Compound | Expected Product Type | Reaction Conditions |

| Diethyl Malonate | Substituted quinoline | Base catalysis |

| Malononitrile | Substituted quinoline | Base catalysis |

| Ethyl Cyanoacetate | Substituted quinoline | Base catalysis |

| Nitromethane | Substituted quinoline | Base catalysis |

The unique reactivity of malononitrile, in particular, promotes its extensive application in organic synthesis, often surpassing other CH-acids like malonic esters. researchgate.net The reaction of nitroquinolines with carbanions derived from nitroalkanes has also been reported, leading to complex heterocyclic structures.

Reactivity at the Methyl Group

Site-Selective Functionalization of the Methyl Group via C-H Activation

The direct functionalization of C-H bonds is a highly sought-after transformation in modern organic synthesis due to its atom economy and efficiency. The methyl group at the C6 position of this compound, while generally unreactive, can be functionalized through transition metal-catalyzed C-H activation. The quinoline nitrogen atom can act as a directing group, facilitating the coordination of a metal catalyst and enabling the selective activation of a nearby C-H bond.

While the majority of studies on methylquinolines focus on the C-H activation of the 8-methyl group due to the favorable formation of a five-membered metallacycle, the principles can be extended to other isomers. nih.govsemanticscholar.orgresearchgate.net Transition metals such as rhodium and palladium have been shown to be effective catalysts for the C-H functionalization of methylquinolines. acs.orgacs.org

For 6-methylquinoline (B44275) derivatives, rhodium-catalyzed C-H activation has been shown to direct functionalization to the C4 position of the quinoline ring. acs.org However, with appropriate ligand design and reaction conditions, it is conceivable that the C-H bonds of the C6-methyl group could be targeted. For instance, palladium-catalyzed arylation and oxidation of the benzylic C-H bonds of 8-methylquinolines have been successfully achieved, providing access to 8-benzoylquinolines. acs.org A similar strategy could potentially be applied to this compound.

Table of Transition Metal-Catalyzed C-H Activation Reactions of Methylquinolines

| Catalyst System | Substrate | Functionalization Type | Product |

|---|---|---|---|

| Rhodium(I) complex | 6-Methylquinoline | C-H activation at C4 | 4-functionalized-6-methylquinoline |

| Palladium(II) acetate | 8-Methylquinoline | Arylation/Oxidation | 8-Benzoylquinoline |

Oxidative Transformations Affecting Methylquinolines

The methyl group of methylquinolines can be oxidized to various functional groups, including aldehydes, carboxylic acids, and acetates, using a range of oxidizing agents. The choice of oxidant and reaction conditions determines the extent of oxidation.

Selenium dioxide (SeO2) is a classic reagent for the oxidation of methyl groups on heteroaromatic rings to aldehydes. Studies on the oxidation of 2- and 4-methylquinolines have shown that SeO2 in dioxane is an effective method for preparing the corresponding quinoline aldehydes. tandfonline.com This method could be applied to this compound to synthesize 3-nitroquinoline-6-carbaldehyde.

Nickel peroxide has also been employed for the oxidation of methylquinolines. For example, the oxidation of methylquinoline carboxylic acids with nickel peroxide in an aqueous basic solution yields quinoline dicarboxylic acids. tandfonline.com

More recently, metal-free oxidation methods using hypervalent iodine(III) reagents have been developed for the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes. researchgate.net Furthermore, palladium-catalyzed aerobic oxidation of 8-methylquinolines in the presence of 2,6-pyridinedicarboxylic acid has been shown to produce 8-quinolylmethyl acetates in high yield, with the corresponding carboxylic acids as minor products. rsc.org These modern methods offer milder and more selective alternatives for the oxidation of the methyl group in this compound.

Summary of Oxidizing Agents for Methylquinolines

| Oxidizing Agent/System | Product |

|---|---|

| Selenium Dioxide (SeO2) | Aldehyde |

| Nickel Peroxide | Carboxylic Acid |

| Hypervalent Iodine(III) Reagents | Aldehyde |

Intermolecular and Intramolecular Cyclization Reactions of Nitroquinoline Derivatives

The presence of the nitro group in this compound opens up possibilities for various cyclization reactions, leading to the formation of novel fused heterocyclic systems. The nitro group can act as an internal oxidant or be transformed into other functional groups that can then participate in cyclization.

One notable example is the intramolecular redox cyclization of 2-nitrobenzyl alcohol and benzylamine (B48309) to form cinnolines. nih.govrsc.org This reaction proceeds through the in-situ formation of a 2-nitrosobenzaldehyde intermediate via an intramolecular redox process. nih.gov A similar strategy could be envisioned for derivatives of this compound where a suitable functional group is present on the methyl group or at an adjacent position, which could undergo an intramolecular redox reaction with the nitro group, followed by cyclization.

Furthermore, the reduction of the nitro group to an amino group provides a versatile handle for a variety of intramolecular cyclization reactions. For instance, the resulting 3-amino-6-methylquinoline can be used as a precursor for the synthesis of fused imidazole (B134444), triazole, or other heterocyclic rings by reacting with appropriate bifunctional reagents. The amination of nitroquinoline derivatives via vicarious nucleophilic substitution of hydrogen also provides precursors for further cyclization reactions. nih.gov

The synthesis of indoloquinolines via an N-chlorosuccinimide-mediated intramolecular cyclization reaction highlights another pathway for constructing complex fused systems from quinoline derivatives. mdpi.com While starting from a different quinoline precursor, this demonstrates the potential for intramolecular cyclizations to build polycyclic structures relevant to natural products.

Mechanistic Investigations into Key Transformations

The mechanistic underpinnings of the reactions of this compound are diverse and depend on the specific transformation.

The mechanism of cine-substitution in nitroaromatic compounds is a subject of considerable interest. One common pathway involves the formation of a benzyne intermediate through an elimination-addition sequence. youtube.comyoutube.com The strong base abstracts a proton from the ring, followed by the elimination of the leaving group to form the highly reactive benzyne. The nucleophile then adds to the benzyne, with the regioselectivity of the addition determining the final product distribution. An alternative mechanism involves an addition-elimination pathway, where the nucleophile adds to the ring to form a Meisenheimer-type intermediate, followed by elimination of the leaving group from an adjacent position.

Reactions with active methylene compounds generally proceed through a nucleophilic addition mechanism. The base generates a carbanion from the active methylene compound, which then attacks an electron-deficient carbon atom of the nitroquinoline ring. The resulting anionic σ-complex, or Meisenheimer complex, is a key intermediate. The fate of this intermediate depends on the reaction conditions. It can be protonated, undergo oxidation to restore aromaticity, or participate in further intramolecular reactions.

The mechanism of transition metal-catalyzed C-H activation of the methyl group typically involves the coordination of the metal to the quinoline nitrogen. This brings the metal center in close proximity to the C-H bonds of the methyl group, facilitating oxidative addition of a C-H bond to the metal. This forms a cyclometalated intermediate, which can then undergo various reactions such as reductive elimination with a coupling partner to form the functionalized product. researchgate.net

Oxidative transformations of the methyl group can proceed through different mechanisms depending on the oxidant. For example, the oxidation with selenium dioxide is thought to involve an ene reaction followed by a semanticscholar.orgtandfonline.com-sigmatropic rearrangement. Palladium-catalyzed aerobic oxidation likely proceeds through a C-H activation/palladacycle formation pathway, followed by oxidation of the Pd(II) center to Pd(IV) by oxygen, and subsequent reductive elimination to give the oxidized product. rsc.org

Cyclization reactions involving the nitro group often rely on its reduction or its ability to act as an internal oxidant. Intramolecular redox cyclizations, for instance, can involve the transfer of oxygen atoms from the nitro group to another part of the molecule, initiating a cascade of reactions that leads to the formation of a new ring.

Elucidation of Sigma Complexes in Nucleophilic Substitution Processes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction pathway for this compound, primarily due to the activating nature of the 3-nitro group. wikipedia.orgbyjus.com This process is distinct from SN1 and SN2 reactions as it occurs on an sp2-hybridized carbon of the aromatic ring. youtube.com The mechanism does not proceed in a single concerted step but rather through a two-step addition-elimination sequence. dalalinstitute.com

The critical step in this sequence is the initial attack of a nucleophile on an electron-deficient carbon atom of the quinoline ring. This addition leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, which is a specific type of sigma (σ) complex. youtube.com The aromaticity of the quinoline ring is temporarily broken in this intermediate. youtube.com

Table 1: Key Characteristics of Sigma Complex Formation in Nucleophilic Substitution of this compound

| Feature | Description |

|---|---|

| Reaction Type | Nucleophilic Aromatic Substitution (SNAr) via addition-elimination. dalalinstitute.com |

| Key Intermediate | A negatively charged Meisenheimer complex (a type of sigma complex). youtube.com |

| Activating Group | The electron-withdrawing nitro group at the 3-position activates the ring for nucleophilic attack. byjus.com |

| Stabilization | The negative charge of the intermediate is stabilized by resonance, with significant delocalization onto the nitro group. libretexts.org |

| Aromaticity | Aromaticity of the quinoline ring is temporarily lost during the formation of the sigma complex. youtube.com |

| Final Step | The complex restores aromaticity by eliminating a leaving group. nih.gov |

Understanding Catalytic Cycles in Transition-Metal-Mediated Reactions

Transition-metal catalysis provides powerful tools for the functionalization of heterocyclic compounds like this compound, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. researchgate.netuniurb.it These reactions typically operate through a catalytic cycle where the metal center undergoes a series of sequential changes in its oxidation state and coordination sphere. mdpi.com While specific studies on this compound are not extensively detailed, its reactivity can be understood through well-established catalytic cycles for related quinoline systems, such as Palladium-catalyzed cross-coupling reactions.

A representative catalytic cycle, for instance a Suzuki-Miyaura cross-coupling, would involve the following key steps:

Oxidative Addition: The cycle begins with the active catalyst, typically a Pd(0) complex, reacting with an aryl halide or triflate derivative of this compound. The palladium inserts itself into the carbon-leaving group bond, forming a Pd(II) intermediate. This step is often rate-determining.

Transmetalation: The organopalladium(II) complex then reacts with an organoboron reagent (in the case of Suzuki coupling) in the presence of a base. The organic moiety from the boron compound is transferred to the palladium center, displacing the halide or triflate, and forming a new diorganopalladium(II) complex.

Reductive Elimination: This final step involves the formation of the new C-C bond between the two organic partners and the regeneration of the Pd(0) catalyst. The product is expelled from the coordination sphere of the metal, allowing the catalyst to re-enter the cycle.

This general framework is central to many cross-coupling reactions, including Heck, Stille, and Negishi couplings, which are invaluable for modifying the quinoline scaffold. mdpi.com Furthermore, modern approaches involving direct C-H activation on quinoline rings also rely on similar principles, where the transition metal interacts with a C-H bond, often guided by the ring's nitrogen atom, to initiate the functionalization process. semanticscholar.org

Table 2: Generalized Stages of a Palladium-Catalyzed Cross-Coupling Cycle

| Stage | Description | Change in Pd Oxidation State |

|---|---|---|

| Oxidative Addition | The Pd(0) catalyst adds to the aryl-halide bond of the quinoline substrate. | 0 → +2 |

| Transmetalation | The organic group from a second reagent (e.g., organoboron) replaces the halide on the Pd center. | +2 → +2 |

| Reductive Elimination | The two organic groups couple and are eliminated from the Pd center, forming the product and regenerating the catalyst. | +2 → 0 |

Computational and Theoretical Investigations of 6 Methyl 3 Nitroquinoline

Quantum Chemical Calculations for Molecular Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and properties of molecules. For 6-Methyl-3-nitroquinoline, these methods can elucidate key descriptors that govern its reactivity and interactions.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. cuny.edu DFT calculations are used to determine optimized geometries, vibrational frequencies, and various electronic properties of quinoline (B57606) derivatives. rsc.orgnih.gov

A common approach involves using hybrid functionals, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p). nih.govresearchgate.net The B3LYP functional is widely used for its effectiveness in predicting thermochemical properties for a broad range of organic molecules. reddit.com For substituted quinolines, DFT studies have successfully predicted geometric parameters (bond lengths and angles) and spectroscopic features that show strong correlation with experimental data. nih.govresearchgate.net In the case of this compound, DFT would be employed to model the planar quinoline core and the rotational conformations of the methyl and nitro substituents, providing a detailed picture of its ground-state geometry.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wuxiapptec.com The energy of the HOMO is associated with a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Quinoline Derivatives (Calculated via DFT) This data is representative of substituted quinolines and is provided for illustrative purposes, as specific computational results for this compound are not readily available.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| Quinoline scirp.org | -6.646 | -1.816 | 4.83 |

| 8-Hydroxy-5-nitroquinoline | - | - | - |

| Generic Substituted Quinoline (Compound E) researchgate.net | - | - | 0.130 |

Note: The actual values for this compound would be influenced by the specific positions and electronic effects of the methyl and nitro groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.gov It maps the electrostatic potential onto the molecule's electron density surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential).

MEP maps use a color scale to denote potential values, where red typically indicates regions of most negative potential (prone to electrophilic attack) and blue indicates regions of most positive potential (prone to nucleophilic attack). researchgate.net For a molecule like this compound, the MEP surface would show a strong negative potential around the oxygen atoms of the nitro group, making them sites for interaction with electrophiles or hydrogen bond donors. thaiscience.infoimist.ma The quinoline ring itself, being electron-deficient due to the nitro group, would exhibit positive potential, particularly at carbons near the nitro group and the ring nitrogen, indicating susceptibility to nucleophilic attack. dtic.mil

Computational Modeling for Elucidating Reaction Mechanisms

Computational modeling is instrumental in tracing the energetic pathways of chemical reactions, allowing for the detailed study of transition states and intermediates that are often difficult to observe experimentally. amacad.org By calculating the potential energy surface, chemists can determine activation energies and reaction kinetics, providing a comprehensive understanding of how a reaction proceeds. rsc.org

For this compound, computational studies could elucidate the mechanisms of important reactions such as nucleophilic aromatic substitution (SNAr). The electron-deficient quinoline ring, activated by the nitro group, is susceptible to attack by nucleophiles. Theoretical calculations can map the complete reaction pathway, including the formation of the Meisenheimer complex (the intermediate in an SNAr reaction) and the subsequent departure of a leaving group. Such studies can explain why a reaction follows a specific pathway and predict the feasibility of different transformations. mdpi.com

Conformational Analysis and Stereochemical Considerations in Nitroquinoline Derivatives

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. youtube.com While the quinoline ring system is largely planar and rigid, substituents like the methyl group can rotate.

For this compound, computational methods can be used to calculate the rotational barrier of the methyl group. Although this barrier is typically small in aromatic systems, its preferred orientation can be influenced by subtle steric and electronic interactions with adjacent atoms. The nitro group can also exhibit some rotational freedom, though its conjugation with the aromatic ring favors a coplanar arrangement. Understanding the preferred conformations is crucial as it can impact the molecule's packing in a crystal lattice and its interaction with biological targets. nih.gov

Computational Predictions of Chemical Transformations and Regioselectivity

A significant application of computational chemistry is the prediction of reaction outcomes, particularly regioselectivity—the preference for a reaction to occur at one position over another. researchgate.net For substituted aromatic systems like this compound, predicting where a new substituent will attach is vital for synthetic planning.

Computational models can predict the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions by analyzing the properties of the ground-state molecule or by calculating the activation energies for attack at different positions. nih.govcolab.ws For this compound, the interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group directs the regioselectivity. DFT calculations of reactivity indices, such as Fukui functions or the energies of sigma complexes (Wheland intermediates), can quantitatively predict the most likely sites for attack. researchgate.net For instance, in an electrophilic substitution, the model would likely predict substitution on the benzene (B151609) ring, directed by the activating methyl group, whereas a nucleophilic attack would be predicted on the pyridine (B92270) ring, activated by the nitro group. mdpi.comnih.gov

Role of 6 Methyl 3 Nitroquinoline in Advanced Heterocyclic Synthesis

Utilization as a Precursor for Synthesizing Fused Quinoline (B57606) Systems

The strategic placement of the nitro group on the 6-methylquinoline (B44275) framework makes it an ideal starting material for annulation reactions, leading to the formation of polycyclic heteroaromatic compounds with significant biological and material science applications.

The synthesis of the imidazo[4,5-c]quinoline ring system, a scaffold known for its potent immunomodulatory and antiviral activities, can be efficiently achieved starting from 3-nitroquinoline (B96883) precursors. The general strategy involves the construction of a 3,4-diaminoquinoline intermediate, which is then cyclized to form the fused imidazole (B134444) ring.

A common pathway begins with the chlorination of the corresponding 3-nitroquinolin-4-ol (B21240). For instance, a substituted 3-nitroquinolin-4-ol is treated with phosphorus oxychloride (POCl₃) to yield the more reactive 4-chloro-3-nitroquinoline (B17048) derivative. This intermediate readily undergoes nucleophilic substitution at the C4-position. Reaction with a substituted benzylamine (B48309), in the presence of a base like triethylamine, displaces the chloride to form a 4-(benzylamino)-3-nitroquinoline.

The crucial step is the subsequent reduction of the nitro group. Catalytic hydrogenation using palladium on carbon (Pd/C) is effective for selectively reducing the nitro group to a primary amine, yielding a 3-amino-4-(benzylamino)quinoline. This ortho-diamine intermediate is then primed for cyclization. Heating this diamine with an orthoester, such as trimethyl orthovalerate, in a solvent like toluene (B28343) facilitates the condensation and ring closure to furnish the final 1-(substituted-benzyl)-2-alkyl-1H-imidazo[4,5-c]quinoline product. This multi-step sequence highlights the utility of the nitro group as a masked amino functionality, essential for the formation of the imidazole ring.

A hypothetical route from a nitroquinoline would necessitate the conversion of the nitro group into a hydroxyl group at the C3 or C4 position to facilitate the pyran ring closure, for example, via a Pechmann condensation nih.govwikipedia.org. This would likely involve a multi-step sequence such as nitro reduction to an amine, followed by diazotization and subsequent hydrolysis to the phenol. However, specific literature citations for this transformation leading to the benzopyrano[3,2-c]quinoline core are not available.

Detailed synthetic procedures for the construction of the specific pyrido[3,2-b]carbazolequinone skeleton from 6-methyl-3-nitroquinoline or related functionalized nitroquinolones could not be located in the available scientific literature. Syntheses of related, but structurally distinct, isomers such as pyrido[3,2-a]carbazoles have been reported, but these typically involve different precursors and synthetic strategies, such as Knoevenagel condensation followed by an intramolecular Heck-type reaction nih.gov. The complexity of the target molecule requires a highly specific synthetic design, and a direct pathway from a nitroquinolone precursor is not currently documented.

Modular Synthesis Strategies for Complex Quinoline-Based Architectures

The structure of this compound allows for its use in modular synthesis strategies, where it acts as a central scaffold to which different chemical "modules" can be attached to build molecular complexity and diversity. The reactivity of the nitroquinoline core can be precisely controlled to introduce various building blocks in a stepwise manner.

The primary point of modularity stems from the functionalization of the nitro group. As detailed in the synthesis of imidazo[4,5-c]quinolines (Section 5.1.1), the 3-nitro-4-aminoquinoline intermediate is a key platform. The final cyclization step to form the imidazole ring can be performed with a wide variety of orthoesters or carboxylic acids. By simply changing this reagent (the module), a diverse library of compounds with different substituents at the C2-position of the imidazole ring can be generated.

Furthermore, the amino group obtained from the reduction of the nitro group (Section 5.3) is a versatile handle for introducing another set of modules. It can be acylated with various acid chlorides, sulfonylated with sulfonyl chlorides, or used in coupling reactions to attach different aromatic or aliphatic groups, creating a wide array of functionalized quinoline architectures from a single nitro precursor.

Development of Diverse Functionalized Quinoline Motifs from Nitroquinoline Precursors

The nitro group in this compound is not only a key element for building fused rings but also serves as a powerful directing group and a synthetic handle for introducing a wide range of other functionalities onto the quinoline core.

One of the most fundamental transformations is the reduction of the nitro group to a primary amine. This is commonly achieved with high efficiency using methods like catalytic hydrogenation (e.g., H₂ with Pd/C) or dissolving metal reductions (e.g., Fe in acetic acid) beilstein-journals.org. The resulting 3-amino-6-methylquinoline is a highly versatile intermediate. The amino group can be subsequently modified through numerous classical reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Diazotization: Conversion to a diazonium salt, which can then be substituted by a wide range of nucleophiles (e.g., -OH, -Cl, -Br, -CN, -F) in Sandmeyer-type reactions.

A second powerful strategy for functionalization, which does not require modification of the nitro group, is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The strongly electron-withdrawing nitro group activates the quinoline ring for nucleophilic attack, allowing for the direct substitution of hydrogen atoms located ortho or para to it. In the case of 3-nitroquinoline, the C4 position is highly activated. This reaction allows for the formation of new C-C or C-N bonds directly on the quinoline ring. For example, 3-nitroquinoline reacts with carbanions or certain N-nucleophiles in the presence of a strong base to yield 4-substituted-3-nitroquinolines.

Table 1: Examples of Vicarious Nucleophilic Substitution (VNS) Reactions on Nitroquinolines

| Nitroquinoline Substrate | Nucleophile/Reagent | Position of Substitution | Reference |

|---|---|---|---|

| 3-Nitroquinoline | 4-Amino-1,2,4-triazole / t-BuOK | 4 | researchgate.net |

| 5-Nitroquinoline (B147367) | 4-Amino-1,2,4-triazole / t-BuOK | 6 | researchgate.net |

| 8-Nitroquinoline | 9H-Carbazole / t-BuOK | 7 | researchgate.net |

| 3-Nitroquinoline | Ethyl phenyl sulfone / t-BuOK | 4 | mdpi.com |

Table 2: Functional Group Transformations from 3-Aminoquinoline Intermediates

| Starting Group | Reagent(s) | Resulting Functional Group | Reaction Type |

|---|---|---|---|

| -NH₂ | Acyl Chloride (R-COCl) | -NH-CO-R (Amide) | Acylation |

| -NH₂ | Sulfonyl Chloride (R-SO₂Cl) | -NH-SO₂-R (Sulfonamide) | Sulfonylation |

| -NH₂ | 1. NaNO₂, HCl; 2. CuBr | -Br | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl; 2. CuCN | -CN | Sandmeyer Reaction |

| -NH₂ | 1. NaNO₂, HCl; 2. H₂O, Δ | -OH | Diazotization/Hydrolysis |

Applications in Medicinal Chemistry Research and Rational Drug Design

6-Methyl-3-nitroquinoline as a Key Building Block for Potential Bioactive Molecules

The compound this compound serves as a valuable intermediate in the synthesis of more complex, pharmacologically active molecules. From a synthetic chemistry perspective, nitropyridines and their fused-ring analogues like nitroquinolines are considered convenient and readily available precursors for a diverse range of heterocyclic systems. nih.gov The nitro group, particularly at the 3-position, and the methyl group at the 6-position of the quinoline (B57606) core provide reactive handles for further chemical transformations, allowing for the construction of novel derivatives.

The presence of a nitro group makes the quinoline ring susceptible to specific chemical reactions. For instance, studies on the related compound 3-nitroquinoline (B96883) have shown that it can undergo amination at the 4-position through reactions with primary amines, a process that can be used to build antibacterial compounds. nih.gov This highlights the potential of the nitro-substituted quinoline scaffold as a starting point for creating new chemical entities. While direct research on this compound as an anticancer agent is less documented than for other isomers like 2-Methyl-8-nitroquinoline, its role as a synthetic building block is significant. researchgate.net The general importance of the quinoline scaffold in creating drugs is underscored by its presence in numerous FDA-approved nitrogen-containing heterocyclic drugs. researchgate.net The ability to modify the quinoline nucleus with various substituents is a key strategy for researchers aiming to create novel therapeutic compounds with enhanced pharmacological characteristics. orientjchem.org

Strategic Scaffold Derivatization for Pharmacological Exploration

The derivatization of the quinoline scaffold is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. orientjchem.orgmdpi.com The strategic placement of different functional groups on the quinoline ring can profoundly influence the compound's biological activity. rsc.org

Structure-activity relationship (SAR) studies on various quinoline derivatives have provided key insights into the role of specific substituents. For example, in the context of anticancer agents, the presence of a hydroxyl or methoxy (B1213986) group at the 7-position of the quinoline ring has been shown to improve antitumor activity. orientjchem.org Similarly, introducing a substituent at the 4-position can also enhance potency against cancer cells. orientjchem.org For antimalarial quinolines, a basic nitrogen atom within the ring is crucial for activity, which can be significantly enhanced by the presence of a halogen atom. orientjchem.org In some quinoline-imidazole hybrids, an electron-donating methoxy group at position-2 increased antimalarial activity, whereas an electron-withdrawing chlorine atom at the same position led to a loss of activity. rsc.org The presence of a bromine atom at the C-6 position has also been identified as an essential moiety for improving the activity of certain compounds. rsc.org

These principles can be applied to the this compound scaffold. The existing methyl group at the C-6 position and the nitro group at the C-3 position are starting points for derivatization. The nitro group can be reduced to an amino group, which can then be further modified to introduce a wide variety of substituents, a common strategy in creating diverse chemical libraries for pharmacological screening. The methyl group can also be functionalized or can influence the electronic properties of the quinoline ring, thereby affecting its interaction with biological targets.

Table 1: Influence of Substituents on Quinoline Activity

| Position | Substituent Type | Resulting Effect | Reference |

|---|---|---|---|

| 7 | Hydroxyl or Methoxy | Improved antitumor activity | orientjchem.org |

| 4 | Various Substituents | Enhanced potency against cancer cells | orientjchem.org |

| 2 | Electron-donating (e.g., OCH₃) | Enhanced antimalarial activity | rsc.org |

| 2 | Electron-withdrawing (e.g., Cl) | Loss of antimalarial activity | rsc.org |

| 6 | Bromine (Br) | Essential for activity improvement | rsc.org |

| Ring | Basic Nitrogen | Crucial for antimalarial activity | orientjchem.org |

Rational Design Principles for Modifying the Quinoline Ring in Drug Development (General)

Rational drug design utilizes the structural understanding of drug targets and ligands to create more specific and potent medicines. nih.govwikipedia.org For the quinoline scaffold, computational and structure-based methods are integral to this process.

One powerful approach is the use of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA). mdpi.com This method analyzes the relationship between the three-dimensional properties of a series of compounds and their biological activity. mdpi.com By generating contour maps, researchers can identify specific regions on the quinoline scaffold where steric bulk or electrostatic changes would be beneficial or detrimental to activity, guiding the design of new, more potent derivatives. mdpi.com

Molecular docking is another critical tool, allowing scientists to simulate the interaction between a quinoline derivative and its biological target, such as an enzyme or receptor. nih.gov This helps in understanding the binding mode, affinity, and orientation of the molecule within the target's active site, facilitating a rational approach to improving activity and reducing potential side effects. nih.gov

Furthermore, the development of second-generation drugs often relies on rational design based on the structure of earlier compounds and their targets. wikipedia.org For instance, the Bcr-Abl inhibitor Bosutinib, which is based on a quinoline scaffold, was developed by combining features from an initial screening hit and attaching solubilizing groups to improve its properties. wikipedia.org This iterative process of design, synthesis, and testing, informed by structural biology, is a hallmark of modern drug discovery. wikipedia.org

Role of Quinoline-Based Intermediates in Targeting Signaling Pathways (e.g., PI3K/mTOR Pathway)

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and growth; its deregulation is a common feature in many cancers. nih.gov This makes the pathway a prime target for anticancer drug development. Quinoline-based compounds have emerged as significant inhibitors of this pathway. mdpi.comnih.gov

Several quinoline derivatives have been developed as potent dual inhibitors of PI3K and mTOR. nih.govresearchgate.net Dactolisib (NVP-BEZ235), an imidazo[4,5-c]quinoline derivative, is a widely studied, orally available inhibitor that shows potent activity against PI3K and mTOR. nih.gov Similarly, Apitolisib (GDC-0980) is another class I PI3K/mTOR inhibitor that features a quinoline ring structure. nih.gov

The design of these inhibitors often involves using the quinoline core as a scaffold to mimic the adenosine (B11128) moiety of ATP, enabling it to interact with the hinge region of the kinase domain. mdpi.com For example, in the design of certain quinazoline-based inhibitors (a related heterocyclic system), the quinazoline (B50416) and morpholine (B109124) fragments are intended to interact with the ATP-binding site in PI3K. mdpi.com By strategically adding different substituents to the quinoline core, researchers can optimize potency and selectivity. For instance, studies on one series of quinoline-based PI3K inhibitors found that while pyrrolidine (B122466) derivatives at the C-4 position lost activity, morpholine derivatives retained high enzyme inhibition. nih.gov A novel quinoline-based compound, PQQ, was identified as a potent second-generation mTOR inhibitor that effectively disrupts the PI3K-Akt-mTOR cascade and induces apoptosis in leukemia cells, highlighting the potential of this scaffold to yield significant anticancer therapeutics. nih.gov

Table 2: Examples of Quinoline-Based PI3K/mTOR Pathway Inhibitors

| Compound Name | Class | Target(s) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Dactolisib (NVP-BEZ235) | Imidazo[4,5-c]quinoline | PI3K, mTOR | Imidazoquinoline core | nih.gov |

| Apitolisib (GDC-0980) | 2-aminopyrimidine derivative | Class I PI3K, mTOR | Contains quinoline ring structure | nih.gov |

| PQQ | Quinoline derivative | mTOR (mTORC1/mTORC2) | Quinoline-based | nih.gov |

| NSC765844 | Arylsulfonamide quinoline | PI3K, mTOR | Arylsulfonamide-substituted quinoline | nih.gov |

Future Directions and Emerging Trends in 6 Methyl 3 Nitroquinoline Research

Development of Novel and Sustainable Synthetic Methodologies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives is moving towards more environmentally friendly and efficient methods. rsc.org Traditional methods often require harsh conditions and generate significant waste. nih.govnih.gov The future lies in the development of novel and sustainable synthetic strategies.

Recent advancements have seen a surge in the use of transition-metal-catalyzed reactions for quinoline synthesis. nih.gov Catalysts based on cobalt, copper, rhodium, and palladium have been instrumental in developing new synthetic routes. nih.gov These methods, which include oxidative annulation and C-H bond activation, offer higher efficiency and greater functional group tolerance. nih.gov Another promising area is the use of green chemistry principles, such as employing water as a solvent, utilizing microwave-assisted synthesis, and developing one-pot multicomponent reactions. rsc.orgnih.govnih.gov These approaches aim to reduce the environmental impact by minimizing the use of hazardous reagents and solvents, lowering energy consumption, and simplifying reaction procedures. rsc.orgnih.gov The exploration of reusable catalysts is also a key aspect of sustainable synthesis. nih.gov

Table 1: Comparison of Traditional vs. Modern Synthetic Methodologies for Quinolines

| Feature | Traditional Methods (e.g., Skraup, Friedländer) | Modern Methods (e.g., Transition-Metal Catalysis, Green Chemistry) |

| Reaction Conditions | Often harsh (high temperatures, strong acids) | Generally milder |

| Catalysts | Often stoichiometric reagents or harsh catalysts | Catalytic amounts of transition metals, biocatalysts, or catalyst-free |

| Solvents | Often hazardous organic solvents | Greener solvents (water, ethanol) or solvent-free conditions |

| Efficiency | Can have moderate to good yields, but may lack selectivity | Often high yields and selectivity |

| Sustainability | Generates significant chemical waste | Reduced waste generation, potential for catalyst recycling |

| Versatility | Can be limited in terms of substrate scope and functional group tolerance | Broader substrate scope and better functional group tolerance |

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways of Nitroquinolines

While the synthesis of the quinoline core is well-explored, the reactivity of substituted quinolines, particularly nitroquinolines like 6-Methyl-3-nitroquinoline, presents opportunities for discovering new chemical transformations. The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, opening up pathways to novel derivatives. nih.gov

Future research will likely focus on exploring the full potential of the nitro group in nitroquinolines. This includes the investigation of selective reduction of the nitro group to amines, which are valuable precursors for further functionalization. nih.govacs.org Another area of interest is the study of nucleophilic aromatic substitution reactions, where the nitro group can activate the quinoline ring towards substitution by various nucleophiles. nih.govcdnsciencepub.com The vicarious nucleophilic substitution (VNS) of hydrogen is a powerful tool for the direct amination of electron-deficient nitroquinolines. nih.govcdnsciencepub.com Furthermore, the exploration of cycloaddition reactions involving the nitroquinoline scaffold could lead to the synthesis of complex polycyclic structures with unique properties. The unique electronic properties conferred by the nitro group can also lead to unusual reactivity patterns, such as cine-substitution, where the incoming group attaches to a position adjacent to the one occupied by the leaving group. nih.gov

Advanced Catalysis for Highly Selective Functionalization in Quinoline Chemistry

The precise and selective introduction of functional groups onto the quinoline scaffold is crucial for tuning its biological and material properties. Advanced catalysis is at the forefront of achieving this goal. Transition-metal catalysis has emerged as a powerful tool for the site-selective C-H functionalization of quinolines, allowing for the direct introduction of substituents at various positions of the quinoline ring system. mdpi.comnih.gov

Future efforts in this area will concentrate on developing more sophisticated catalytic systems that offer even higher levels of regioselectivity and stereoselectivity. This includes the design of novel ligands that can fine-tune the reactivity and selectivity of the metal catalyst. Researchers are exploring methods for the functionalization of previously less accessible positions on the quinoline ring. mdpi.com Nickel-catalyzed reactions have shown promise for the selective functionalization at the C3 position of quinolines. cdnsciencepub.com The development of catalytic systems that can achieve multiple functionalizations in a single step or perform cascade reactions will also be a significant area of research. The ultimate goal is to have a toolbox of catalytic methods that allow for the predictable and efficient synthesis of any desired quinoline derivative.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical synthesis, including the chemistry of quinolines. These computational tools can analyze vast amounts of chemical data to predict reaction outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. acs.orgnih.gov

In the context of this compound research, AI and ML can be employed to:

Predict the reactivity of the nitroquinoline scaffold towards different reagents and catalysts. researchgate.netacs.org

Design novel synthetic pathways to access complex quinoline derivatives. mdpi.comacs.orgnih.gov

Optimize reaction conditions to maximize yield and minimize byproducts.

Perform in silico screening of virtual libraries of quinoline derivatives to identify candidates with desired properties before their actual synthesis. mdpi.comnih.govnih.govnih.gov

By leveraging the predictive power of AI and ML, researchers can accelerate the discovery and development of new quinoline-based compounds, reducing the time and cost associated with traditional trial-and-error approaches. acs.orgnih.gov

Expanding the Scope of Medicinal Chemistry Applications Through Novel Derivatization Strategies of Quinoline Scaffolds

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. nih.gov The functionalization of this scaffold allows for the fine-tuning of its pharmacological properties. rsc.org The future of quinoline-based drug discovery lies in the development of novel derivatization strategies to access new chemical space and address unmet medical needs.

Researchers are actively exploring the synthesis of hybrid molecules that combine the quinoline scaffold with other pharmacophores to create multifunctional drugs with improved efficacy and reduced side effects. nih.gov The introduction of diverse substituents at various positions of the quinoline ring can lead to compounds with enhanced activity against a range of diseases, including cancer, malaria, bacterial infections, and neurological disorders. nih.govresearchgate.net For instance, the introduction of flexible side chains or the fusion of other heterocyclic rings to the quinoline core can significantly impact the biological activity. nih.gov The systematic exploration of the structure-activity relationships (SAR) of these new derivatives, aided by computational modeling, will be crucial for the rational design of the next generation of quinoline-based therapeutics. nih.gov

Q & A

Q. Basic Characterization

- NMR : The methyl proton signal (δ ~2.5 ppm in ¹H NMR) and nitro group’s deshielding effect on adjacent protons help distinguish isomers. ¹³C NMR can confirm substitution patterns via chemical shifts of aromatic carbons.

- HPLC/MS : Reverse-phase HPLC with UV detection (λ ~260–300 nm for nitroquinolines) coupled with high-resolution mass spectrometry (HRMS) ensures purity and molecular ion confirmation (C₁₀H₈N₂O₂, m/z 188.18) .

Advanced Analysis

X-ray crystallography (as in ) resolves positional ambiguities by revealing bond angles and nitro-group orientation. For isomers with overlapping spectra, 2D NMR (e.g., NOESY) or isotopic labeling may clarify spatial arrangements .

What biological activities are associated with this compound, and how do structural modifications enhance efficacy?

Basic Pharmacological Profile

Nitroquinolines exhibit antimicrobial, anticancer, and antimalarial activities due to nitro group redox cycling and DNA intercalation. While 6-methyl-5-nitroquinoline derivatives show antitumor activity (IC₅₀ ~10 µM in HepG2 cells), the 3-nitro isomer’s bioactivity remains underexplored .

Advanced Structure-Activity Relationship (SAR)

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amino, enabling comparative studies of prodrug activation.

- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 or 3 may enhance cytotoxicity by stabilizing charge-transfer complexes .

How can computational chemistry aid in predicting the reactivity and stability of this compound?

Basic Modeling

DFT calculations (e.g., B3LYP/6-31G*) predict molecular orbitals, nitro group charge distribution, and transition states for reactions like nitration or reduction. Solvent effects (PCM models) refine reactivity predictions .

Advanced Applications

Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., topoisomerase II), while MD simulations assess stability in aqueous or lipid membranes. QSAR models correlate substituent properties (Hammett σ) with bioactivity .

How should researchers address contradictions in reported data for nitroquinoline derivatives?

Q. Basic Data Reconciliation

- Reproducibility : Validate synthetic protocols (e.g., reagent purity, temperature control) and analytical conditions (e.g., NMR solvent, HPLC gradient).

- Meta-Analysis : Cross-reference datasets from PubChem, Reaxys, and crystallographic databases (CCDC) to identify outliers .

Advanced Strategies

Multivariate analysis (e.g., PCA) isolates variables (e.g., substituent position, solvent polarity) causing discrepancies. Collaborative inter-laboratory studies standardize protocols for nitroquinoline characterization .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Basic Process Chemistry

- Safety : Nitration exotherms require controlled temperature (<5°C) to prevent decomposition or byproducts.

- Purification : Column chromatography or recrystallization (e.g., ethanol/water) isolates the nitro isomer from mixtures .

Advanced Optimization

Flow chemistry minimizes hazards by enabling continuous nitration. DoE (Design of Experiments) identifies critical parameters (e.g., acid ratio, residence time) for yield optimization .

How does the nitro group in this compound influence its electrochemical behavior?

Basic Electrochemistry

Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox peaks corresponding to nitro reduction (→ NHOH/NH₂). The methyl group may shift reduction potentials by stabilizing radical intermediates .

Advanced Applications

Spectroelectrochemical studies (UV-vis/EPR) track intermediate formation during reduction. Correlating redox potentials with antibacterial activity identifies nitro group’s role in prodrug activation .

What are the best practices for storing and handling this compound to ensure stability?

Q. Basic Protocols

- Storage : Protect from light in amber vials at –20°C under inert gas (N₂/Ar) to prevent nitro group degradation.

- Handling : Use gloveboxes for air-sensitive reactions (e.g., nitro reductions) .

Advanced Stability Studies

Accelerated stability testing (40°C/75% RH) monitors decomposition via HPLC. Lyophilization enhances shelf life for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.